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Compound of Interest

Compound Name: 1,1-Bis(2-bromophenyl)urea

Cat. No.: B15505995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of halogenated diaryl ureas, a significant class of molecules in medicinal chemistry,

particularly in the development of kinase inhibitors. This document outlines key properties,

details the experimental protocols for their determination, and visualizes the primary signaling

pathways affected by these compounds.

Core Physicochemical Properties of Halogenated
Diaryl Ureas
The therapeutic efficacy and pharmacological profile of halogenated diaryl ureas are

intrinsically linked to their physicochemical characteristics. Properties such as solubility,

lipophilicity, melting point, and pKa govern their absorption, distribution, metabolism, and

excretion (ADME) profile. Halogenation, a common strategy in drug design, significantly

influences these parameters by altering electron distribution, molecular size, and intermolecular

interactions.

Below is a summary of key physicochemical data for several prominent halogenated diaryl

urea-based kinase inhibitors.
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Solubility logP pKa

Sorafenib
C₂₁H₁₆ClF₃

N₄O₃
464.82 202-204[1]

Insoluble in

water;

Soluble in

DMSO

(~20

mg/mL)[2]

3.3[1]

12.89

(predicted)

[3]

Regorafeni

b

C₂₁H₁₅ClF₄

N₄O₃
482.82 Not Found

Insoluble in

water;

Soluble in

DMSO

(126.3

mg/mL)[4]

4.49 -

4.53[5]
Not Found

Axitinib
C₂₂H₁₈N₄O

S
386.47 Not Found

>0.2 µg/mL

(pH 1.1-

7.8)[6][7]

3.5[8] 4.8[7][8]

Tivozanib
C₂₂H₁₉ClN

₄O₅
454.87 220-233[9]

Practically

insoluble in

water[10]

4.31[9]

11.74

(predicted)

[11]

Quizartinib
C₂₉H₃₂N₆O

₄S
560.67 215[12]

Soluble in

DMSO (to

100 mM)

Not Found Not Found

Linifanib
C₂₁H₁₈FN₅

O₃S
440.47 Not Found Not Found Not Found Not Found

Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The

following sections detail the standard experimental methodologies for key parameters.

Solubility Determination (Shake-Flask Method)
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The shake-flask method is the gold standard for determining thermodynamic solubility.[1][13]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent in a

sealed container at a constant temperature. The concentration of the dissolved compound in

the saturated solution is then determined.

Methodology:

Preparation: Add an excess amount of the finely powdered halogenated diaryl urea to a vial

containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH

7.4).

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25

°C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated

supernatant from the excess solid by centrifugation or filtration using a low-binding filter (e.g.,

0.22 µm PVDF).

Quantification: Accurately dilute the supernatant with a suitable solvent and determine the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-

MS).

Calculation: The solubility is reported as the concentration of the compound in the saturated

solution (e.g., in mg/mL or µM).

Lipophilicity Determination (logP) by Shake-Flask
Method
The partition coefficient (logP) is a measure of a compound's differential solubility between an

immiscible organic and aqueous phase, typically n-octanol and water.

Principle: The compound is partitioned between n-octanol and water at equilibrium. The ratio of

the compound's concentration in the two phases is the partition coefficient (P), and its logarithm

is logP.
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Methodology:

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously

mixing them and allowing them to separate.

Partitioning: Dissolve a known amount of the halogenated diaryl urea in one of the pre-

saturated phases. Add a known volume of the other pre-saturated phase to a sealed

container.

Equilibration: Shake the container at a constant temperature for a sufficient time to reach

partitioning equilibrium.

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

Quantification: Carefully sample each phase and determine the concentration of the

compound in both the n-octanol and aqueous layers using a suitable analytical technique like

HPLC-UV or LC-MS.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of P.

pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For

ionizable drugs, it dictates the charge state at different physiological pH values, which affects

solubility, permeability, and target binding.[5][14]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is

monitored with a pH meter. The pKa is determined from the titration curve.[5][14]

Methodology:

Sample Preparation: Dissolve an accurately weighed amount of the halogenated diaryl urea

in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO for poorly

soluble compounds).
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Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a

thermostatted vessel with a stirrer and immerse the pH electrode.

Titration: Add small, precise volumes of a standardized titrant (e.g., NaOH for an acidic

compound or HCl for a basic compound) to the sample solution.

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the

reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the pH at the half-equivalence point, where half of the compound has been neutralized.

For more complex molecules, derivative plots can be used to accurately identify the inflection

points corresponding to the pKa values.[5][14]

Crystal Structure Determination by Single-Crystal X-ray
Diffraction
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule

in its crystalline state, revealing bond lengths, bond angles, and intermolecular interactions.[3]

[10]

Principle: A single crystal of the compound is irradiated with a monochromatic X-ray beam. The

X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a

unique diffraction pattern. The analysis of this pattern allows for the determination of the

electron density map and, subsequently, the atomic arrangement.[3][10]

Methodology:

Crystal Growth: Grow single crystals of the halogenated diaryl urea of suitable size and

quality. This is often the most challenging step and may involve techniques such as slow

evaporation, vapor diffusion, or cooling of a saturated solution.

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is rotated

in the X-ray beam, and the diffraction data are collected on a detector.
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Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell parameters and space group. The initial crystal structure is solved using direct methods

or Patterson methods. The atomic positions and thermal parameters are then refined to best

fit the experimental diffraction data.

Structure Analysis: The final refined structure provides precise information on the molecular

geometry, conformation, and packing in the crystal lattice.

Key Signaling Pathways
Halogenated diaryl ureas often function as multi-kinase inhibitors, targeting key signaling

pathways involved in cell proliferation, angiogenesis, and survival. The following diagrams

illustrate the core components and relationships within these pathways.

RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth,

differentiation, and survival.[15][16][17] Diaryl ureas like Sorafenib are known to inhibit RAF

kinases.[1]
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VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a primary

driver of angiogenesis, the formation of new blood vessels. Many halogenated diaryl ureas,

including Sorafenib, Regorafenib, and Axitinib, inhibit VEGFR.[1][6]
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PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role

in cell growth, proliferation, and migration.[12][18] Halogenated diaryl ureas such as Sorafenib

and Axitinib are also known to inhibit this pathway.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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